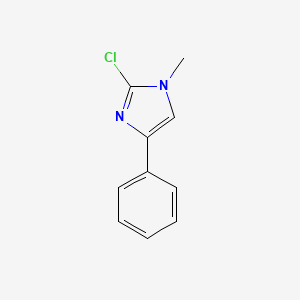
2-chloro-1-methyl-4-phenylimidazole
描述
2-Chloro-1-methyl-4-phenyl-1H-Imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a phenyl group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-methyl-4-phenylimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetophenone with formamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-1-methyl-4-phenyl-1H-Imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives.
科学研究应用
2-Chloro-1-methyl-4-phenyl-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-chloro-1-methyl-4-phenylimidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the phenyl group can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
相似化合物的比较
2-Chloro-1-methyl-1H-Imidazole: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Methyl-4-phenyl-1H-Imidazole:
2-Phenyl-1H-Imidazole: Lacks both the chlorine and methyl groups, leading to distinct properties.
Uniqueness: 2-Chloro-1-methyl-4-phenyl-1H-Imidazole is unique due to the combination of the chlorine, methyl, and phenyl groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
2-chloro-1-methyl-4-phenylimidazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-7-9(12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
MMKSKLVVIRFQCM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














